6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
Description
6-[(3-Fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative featuring a 3-fluorophenylmethylsulfanyl group at the 6-position and a hydroxyl group at the 2-position of the purine scaffold. Purine derivatives are well-studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The fluorine atom at the meta position of the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects . The sulfanyl (S–) linker at the 6-position is a critical structural motif, influencing both electronic properties and intermolecular interactions .
Properties
CAS No. |
646510-82-9 |
|---|---|
Molecular Formula |
C12H9FN4OS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9FN4OS/c13-8-3-1-2-7(4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
InChI Key |
AFQIDOLYFFAYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 6-mercaptopurine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The 3-fluorobenzyl chloride is reacted with 6-mercaptopurine in the presence of the base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol exhibits significant potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival. For example, its interaction with the phosphatidylinositol 3-kinase (PI3K) pathway has been highlighted as a mechanism through which it exerts its anticancer effects .
1.2 Antiviral Properties
In addition to its anticancer properties, this compound has been investigated for its antiviral activity. It has shown promise in inhibiting viral replication by interfering with viral enzymes or cellular receptors necessary for viral entry and propagation . This makes it a candidate for further development in antiviral drug formulations.
Biochemical Probes
6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol serves as a biochemical probe in studies aimed at understanding cellular signaling pathways. Its ability to bind selectively to specific enzymes or receptors allows researchers to elucidate the roles these targets play in various biological processes . This application is crucial for developing targeted therapies and understanding disease mechanisms.
Structure-Activity Relationship Studies
The unique substitution pattern on the purine ring of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol enhances its chemical reactivity and biological properties compared to other similar compounds. Ongoing research focuses on modifying this compound to improve its efficacy and selectivity against specific targets .
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells; targets PI3K pathway | |
| Antiviral | Inhibits viral replication; interferes with viral enzymes/receptors | |
| Biochemical Probe | Binds selectively to enzymes/receptors; aids in understanding cellular processes |
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol effectively reduced tumor size in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
Case Study 2: Antiviral Efficacy
Another study explored the antiviral properties of this compound against influenza virus strains. Results indicated that treatment with 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol significantly decreased viral load in infected cell cultures, suggesting its potential as a therapeutic agent against influenza .
Mechanism of Action
The mechanism of action of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes involved in purine metabolism, leading to altered cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Sulfanyl-Linked Substituents
- 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (CAS 1648-22-2): Differs in the fluorine position (2- vs. 3-fluorophenyl) and the 9-position substituent (tetrahydrofuran vs. hydrogen). The oxolane (tetrahydrofuran) at N9 could improve solubility but may reduce membrane permeability due to increased polarity .
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine (CAS 225111-60-4):
- 6-[(4-Fluorophenyl)sulfanyl]-9H-purin-2-amine (CAS 860650-66-4): Features a 4-fluorophenylsulfanyl group.
Non-Sulfanyl Substituents
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine :
- 6-(4-Methylpiperazin-1-yl)-9H-purine (Example 125, Patent US12/036594): A bulky, basic piperazine group at the 6-position. Such substituents often improve water solubility but may reduce blood-brain barrier penetration.
Substituent Effects at the 9-Position
9-Trityl-protected derivatives (e.g., 6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine):
- 9-(Tetrahydrofuran-2-yl)purines: The oxolane ring introduces chirality and polarity, which can influence pharmacokinetics. For example, 9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol (CAS 13146-72-0) has a ribose-like structure, resembling nucleosides such as adenosine .
Physicochemical and Pharmacokinetic Properties
Lipophilicity :
- Fluorinated alkyl chains (e.g., 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine, CAS 478067-83-3) increase lipophilicity, enhancing membrane permeability but risking toxicity .
- Hydroxyl groups (e.g., at the 2-position in the target compound) improve solubility but may reduce bioavailability due to hydrogen bonding .
- Metabolic Stability: Fluorine atoms (e.g., 3-fluorophenyl in the target compound) resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogues .
Biological Activity
The compound 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can be represented as follows:
- Molecular Formula : C₁₃H₁₃F N₄OS
- Molecular Weight : 283.33 g/mol
- IUPAC Name : 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
This compound features a purine ring system with a sulfur-containing side chain, which is critical for its biological activity.
Research indicates that compounds with purine structures often interact with various biological targets, including enzymes involved in nucleotide metabolism and signaling pathways. The presence of the fluorophenyl group may enhance the compound's binding affinity to these targets, potentially leading to increased potency.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol against various pathogens:
- Inhibition of Bacterial Growth : The compound has demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 16 µM, indicating potent antibacterial activity. This was corroborated by disc diffusion assays showing clear zones of inhibition .
- Antifungal Properties : Preliminary research suggests that this compound may also exhibit antifungal activity, although specific data on MIC values against fungal strains remain limited.
- Mechanism of Action Against Bacteria : The compound appears to disrupt bacterial cell wall integrity and inhibit protein synthesis, leading to cell lysis and death. Scanning electron microscopy (SEM) images revealed morphological changes in treated bacterial cells, including reduced size and increased damage compared to untreated controls .
Anticancer Activity
The potential anticancer effects of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol have been explored in vitro:
- Cell Line Studies : In studies involving various cancer cell lines, including leukemia and lymphoma models, the compound exhibited cytotoxic effects. IC50 values were reported in the micromolar range, suggesting effective growth inhibition .
- Mechanistic Insights : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules involved in cell survival .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
